2-methyl-N-(4-nitrophenyl)propanamide
Description
2-Methyl-N-(4-nitrophenyl)propanamide (C₁₀H₁₂N₂O₃, MW = 208.21 g/mol) is a secondary amide featuring a nitro-substituted phenyl group and a branched methyl substituent on the propanamide backbone. The compound’s InChIKey (BXRDRYLJKVRXHE-UHFFFAOYSA-N) facilitates precise identification in chemical databases.
Properties
CAS No. |
7160-11-4 |
|---|---|
Molecular Formula |
C10H12N2O3 |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
2-methyl-N-(4-nitrophenyl)propanamide |
InChI |
InChI=1S/C10H12N2O3/c1-7(2)10(13)11-8-3-5-9(6-4-8)12(14)15/h3-7H,1-2H3,(H,11,13) |
InChI Key |
BXRDRYLJKVRXHE-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-] |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-] |
Other CAS No. |
7160-11-4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
N-(4-Nitrophenyl)-2,3-diphenylpropanamide
- Structure : Features two phenyl groups on the propanamide backbone and a nitro-substituted aryl amine.
- Key Data: IR peaks at 1662 cm⁻¹ (amide C=O stretch) and 1506 cm⁻¹ (NO₂ asymmetric stretch) . ¹H-NMR signals at 3.02 ppm (CH₂), 7.50 ppm (N–ArH), and 8.07 ppm (NO₂–ArH) .
Flutamide (2-Methyl-N-(3′-trifluoromethyl-4′-nitrophenyl)propanamide)
- Structure : Replaces the 4-nitro group with a 3-trifluoromethyl-4-nitro substitution.
- Key Data :
- Comparison : The trifluoromethyl group enhances metabolic stability but introduces hepatotoxicity risks, unlike the simpler nitro derivative.
Modifications to the Propanamide Backbone
2-Bromo-2-methyl-N-(4-nitrophenyl)propanamide
- Structure : Bromine replaces one methyl group on the α-carbon.
- Key Data: Crystal structure confirms a monoclinic lattice (space group P121/c1) with C–H···O hydrogen bonding .
- Comparison: Bromine’s electronegativity and larger atomic radius may alter reactivity (e.g., susceptibility to nucleophilic substitution) and crystal packing compared to the non-halogenated target compound.
3-Chloro-2,2-dimethyl-N-(4-nitrophenyl)propanamide
Functional Group Additions
2-[4-(4-Chlorobenzoyl)phenoxy]-2-methyl-N-[(4-nitrophenyl)sulfonyl]propanamide (Compound 22)
- Structure: Incorporates a sulfonyl group and a chlorobenzoyl-phenoxy moiety.
- Key Data: Yield = 56% (silica gel purification) .
- Comparison : The sulfonyl group introduces strong electron-withdrawing effects, which could stabilize the amide bond against hydrolysis compared to the target compound.
2-Cyano-N-methyl-N-(4-nitrophenyl)propanamide
- Structure: Cyano group replaces a methyl substituent.
- Key Data: The cyano group’s strong electron-withdrawing nature increases acidity of the amide proton, affecting hydrogen-bonding capacity .
- Comparison: Increased polarity from the cyano group may enhance solubility in aqueous media compared to the target compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
